(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione
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Overview
Description
(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione is a natural product found in Maprounea africana with data available.
Scientific Research Applications
Cytotoxic Compounds from Echinacea Pallida
Research has identified compounds in Echinacea Pallida, including polyacetylenes and polyenes, which have demonstrated moderate cytotoxic activity against human pancreatic adenocarcinoma cells. These compounds, such as 8-hydroxy-pentadeca-(9E,13Z)-dien-11-yn-2-one, are structurally related to the chemical and contribute to the understanding of potential therapeutic applications (Pellati et al., 2006).
Synthetic Approaches in Chemistry
Synthetic approaches to complex chemical structures, like phomactins, involve reactions of similar bicyclic compounds. These studies provide insights into the chemical reactivity and potential applications of these compounds in synthetic chemistry and pharmaceutical development (Burnell et al., 2018).
Novel Diterpenes from Croton Nitens
The isolation of novel diterpenes, such as crotonitenone from Croton nitens, which shares structural similarities with the chemical , sheds light on the diversity and potential applications of these compounds in natural product chemistry and drug discovery (Burke et al., 1982).
Applications in Asymmetric Synthesis
Studies in asymmetric synthesis have explored reactions involving related bicyclic diones, indicating their potential utility in the preparation of chiral compounds, which are crucial in the development of new pharmaceuticals (Engler et al., 1999).
Properties
CAS No. |
155969-80-5 |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1R,2Z,6Z,10Z)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione |
InChI |
InChI=1S/C20H28O3/c1-12-6-8-15-16(20(15,4)5)11-14(3)17(21)9-7-13(2)19(23)18(22)10-12/h7,10-11,15-16,19,23H,6,8-9H2,1-5H3/b12-10-,13-7-,14-11-/t15?,16-,19?/m1/s1 |
InChI Key |
YHGZVLAKJHCQTC-DDEZQVSNSA-N |
Isomeric SMILES |
C/C/1=C/C(=O)C(/C(=C\CC(=O)/C(=C\[C@@H]2C(C2(C)C)CC1)/C)/C)O |
SMILES |
CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O |
Canonical SMILES |
CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O |
156041-05-3 | |
Synonyms |
koumbalone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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